Depreotide

Description

Properties

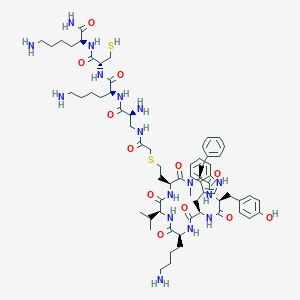

IUPAC Name |

(2S)-6-amino-2-[[(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-[[2-[2-[(2S,5S,8S,11R,14S,17S)-14-(4-aminobutyl)-5-benzyl-8-[(4-hydroxyphenyl)methyl]-11-(1H-indol-3-ylmethyl)-4-methyl-3,6,9,12,15,18-hexaoxo-17-propan-2-yl-1,4,7,10,13,16-hexazacyclooctadec-2-yl]ethylsulfanyl]acetyl]amino]propanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C65H96N16O12S2/c1-38(2)55-64(92)76-49(26-30-95-37-54(83)72-35-44(69)57(85)74-47(20-10-13-28-67)58(86)79-52(36-94)62(90)73-46(56(70)84)19-9-12-27-66)65(93)81(3)53(32-39-15-5-4-6-16-39)63(91)78-50(31-40-22-24-42(82)25-23-40)60(88)77-51(33-41-34-71-45-18-8-7-17-43(41)45)61(89)75-48(59(87)80-55)21-11-14-29-68/h4-8,15-18,22-25,34,38,44,46-53,55,71,82,94H,9-14,19-21,26-33,35-37,66-69H2,1-3H3,(H2,70,84)(H,72,83)(H,73,90)(H,74,85)(H,75,89)(H,76,92)(H,77,88)(H,78,91)(H,79,86)(H,80,87)/t44-,46-,47-,48-,49-,50-,51+,52-,53-,55-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXXSJQLZVNKRKX-YQRDHHIGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)CC5=CC=CC=C5)C)CCSCC(=O)NCC(C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)CC5=CC=CC=C5)C)CCSCC(=O)NC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C65H96N16O12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301026951 | |

| Record name | Depreotide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301026951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1357.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161982-62-3 | |

| Record name | Depreotide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161982623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Depreotide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11628 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Depreotide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301026951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEPREOTIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NDP0H8E844 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Depreotide's Mechanism of Action in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Depreotide is a synthetic somatostatin analog with a high affinity for somatostatin receptor subtypes 2, 3, and 5 (SSTR2, SSTR3, and SSTR5), which are often overexpressed in a variety of solid tumors.[1][2] While extensively utilized as a targeting agent for diagnostic imaging and radionuclide therapy when chelated with radioisotopes like Technetium-99m, the intrinsic anti-cancer properties of this compound are a subject of significant interest.[3] This guide delineates the core mechanisms through which this compound is understood to exert its anti-neoplastic effects on cancer cells, drawing from direct studies on this compound conjugates and the well-established actions of closely related somatostatin analogs.

The anti-cancer activity of this compound is believed to be multifactorial, primarily initiated by its binding to SSTRs. This interaction triggers a cascade of intracellular events that can culminate in the inhibition of cell proliferation, induction of programmed cell death (apoptosis), and suppression of tumor angiogenesis.[1][4]

Core Mechanisms of Action

Somatostatin Receptor Binding and Downstream Signaling

This compound's action is initiated by its high-affinity binding to SSTR2, SSTR3, and SSTR5 on the surface of cancer cells. Somatostatin receptors are G-protein coupled receptors (GPCRs), and their activation by an agonist like this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This event triggers downstream signaling cascades that negatively regulate cell growth and survival.

Two key pathways implicated in the anti-proliferative effects of somatostatin analogs are the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathways. By inhibiting these pathways, this compound can effectively halt the uncontrolled proliferation of cancer cells.

References

- 1. Somatostatin and Cancer: Applying Endocrinology to Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Somatostatin receptor imaging of non-small cell lung cancer with 99mTc this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Experimental study of 99mTc-depreotide preparation and its affinity with A549 cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mcgill.ca [mcgill.ca]

Depreotide's Affinity for Somatostatin Receptor Subtypes: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Depreotide, a synthetic somatostatin analogue, is a crucial tool in the diagnostic imaging of neuroendocrine tumors (NETs) and other pathologies characterized by the overexpression of somatostatin receptors (SSTRs). Its clinical utility, particularly when radiolabeled with technetium-99m (⁹⁹ᵐTc-depreotide, marketed as NeoTect), is fundamentally linked to its binding affinity profile for the five distinct somatostatin receptor subtypes (SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5). This technical guide provides an in-depth analysis of this compound's binding characteristics, details the experimental methodologies used for its evaluation, and illustrates the associated signaling pathways.

This compound Binding Affinity Profile

This compound exhibits a distinct binding profile, demonstrating high affinity for a specific subset of somatostatin receptors. Numerous in vitro studies have established that this compound preferentially binds to SSTR2, SSTR3, and SSTR5[1]. This selective affinity is the cornerstone of its application in nuclear medicine, as many neuroendocrine tumors overexpress these particular receptor subtypes.

Quantitative Binding Data

The following tables summarize the available quantitative data on the binding affinity of this compound. It is important to note that these values were determined in different experimental systems and should be interpreted within that context.

Table 1: Binding Affinity of ⁹⁹ᵐTc-Depreotide Diastereomers in AR42J Cells

| Diastereomer | IC₅₀ (nM) | Cell Line | Receptor Expression Profile |

| syn | 0.15 | AR42J | High density of SSTRs |

| anti | 0.89 | AR42J | High density of SSTRs |

Data from studies on rat pancreatic tumor cell membranes, which are known to express a high density of somatostatin receptors.

Table 2: Dissociation Constant (Kd) of ⁹⁹ᵐTc-Depreotide in Human Breast Cancer Cell Lines

| Cell Line | Kd (nM) | Estrogen Receptor Status | Predominant SSTR Expression |

| T47D | 13 | Positive | SSTR2, SSTR5 |

| ZR75-1 | 7 | Positive | SSTR2, SSTR5 |

| MDA MB231 | 4 | Negative | Not specified |

These values represent the overall binding affinity in cell lines with a mixed population of SSTR subtypes and may not reflect the affinity for a single receptor subtype[2].

The lack of a complete quantitative profile for all five SSTR subtypes highlights an area for future research that would further refine our understanding of this compound's pharmacological profile and could inform the development of next-generation somatostatin analogues with tailored receptor subtype selectivities.

Experimental Protocols: Determining Binding Affinity

The binding affinity of this compound for somatostatin receptors is typically determined using in vitro radioligand binding assays. These assays are the gold standard for quantifying the interaction between a ligand and its receptor.

Radioligand Competition Binding Assay

This is the most common method to determine the binding affinity of a non-radiolabeled compound like this compound. It measures the ability of the test compound to compete with a radiolabeled ligand for binding to the receptor.

1. Materials:

-

Cell Membranes: Membranes prepared from cell lines (e.g., CHO-K1, HEK293) that have been genetically engineered to express a single subtype of the human somatostatin receptor. This ensures that the binding affinity for each SSTR subtype can be determined individually.

-

Radioligand: A commercially available somatostatin analogue with high affinity for the SSTR subtype of interest, labeled with a radioisotope (e.g., ¹²⁵I-[Tyr¹¹]-Somatostatin-14 or ¹²⁵I-[Tyr³]-Octreotide).

-

Competitor Ligand: this compound (unlabeled) at a range of concentrations.

-

Assay Buffer: A buffered saline solution (e.g., Tris-HCl or HEPES) containing protease inhibitors to prevent degradation of the peptides and bovine serum albumin (BSA) to minimize non-specific binding.

-

Wash Buffer: Ice-cold assay buffer.

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/C) pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.

-

Gamma Counter: To measure the radioactivity retained on the filters.

2. Method:

-

Incubation: A fixed concentration of the radioligand and a specific amount of the cell membrane preparation are incubated in the assay buffer with increasing concentrations of this compound. To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled native somatostatin.

-

Equilibrium: The incubation is carried out for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the binding reaction to reach equilibrium.

-

Separation: The incubation mixture is rapidly filtered through the glass fiber filters under vacuum. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: The filters are quickly washed with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: The radioactivity retained on each filter is measured using a gamma counter.

3. Data Analysis:

-

The data are plotted as the percentage of specific binding of the radioligand against the logarithm of the this compound concentration.

-

A sigmoidal dose-response curve is generated, from which the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and dissociation constant of the radioligand.

Visualizations

Somatostatin Receptor Signaling Pathway

The binding of this compound to SSTR2, SSTR3, and SSTR5 initiates a cascade of intracellular signaling events. These pathways are primarily inhibitory and are mediated by the coupling of the receptors to pertussis toxin-sensitive Gi/o proteins.

Caption: SSTR signaling cascade initiated by this compound.

Experimental Workflow for Binding Affinity Determination

The following diagram illustrates the logical flow of a typical radioligand competition binding assay used to determine the binding affinity of this compound.

Caption: Workflow for determining binding affinity.

Conclusion

This compound is a valuable somatostatin analogue with a well-established high binding affinity for SSTR2, SSTR3, and SSTR5. This receptor subtype selectivity is the basis for its successful use in the diagnostic imaging of neuroendocrine tumors. The determination of its binding characteristics relies on robust in vitro radioligand binding assays. Further research to establish a complete and directly comparable quantitative binding profile of this compound across all five SSTR subtypes would be beneficial for a more nuanced understanding of its pharmacology and for guiding the development of future radiopharmaceuticals. The downstream signaling pathways activated by this compound are predominantly inhibitory, leading to anti-proliferative and anti-secretory effects in target cells.

References

a somatostatin analogue, is a valuable tool in scientific research, primarily for its ability to bind to somatostatin receptors (SSTRs), particularly subtypes 2, 3, and 5. This characteristic makes it a significant agent in the imaging and study of various cancers and other pathologies where these receptors are overexpressed. The following categorized keywords are designed to address the nuanced queries of researchers at different stages of their investigation into this compound.

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals investigating somatostatin analogues that target somatostatin receptors (SSTRs), with a particular focus on subtypes 2, 3, and 5. This document provides a detailed overview of the binding affinities of various analogues, experimental protocols for their study, and the intricate signaling pathways they modulate.

Data Presentation: Binding Affinities of Somatostatin Analogues

The efficacy of a somatostatin analogue is largely determined by its binding affinity to specific SSTR subtypes. This affinity is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), with lower values indicating a higher affinity. The following tables summarize the binding affinities of several key somatostatin analogues for human SSTR subtypes 2, 3, and 5, providing a comparative overview for researchers.

| Compound | hSSTR2 (IC50 nM) | hSSTR3 (IC50 nM) | hSSTR5 (IC50 nM) |

| Somatostatin-14 | 0.2 | 0.6 | 0.3 |

| Octreotide | 0.5 | 30 | 5 |

| Lanreotide | 1.2 | 15 | 8 |

| Pasireotide (SOM230) | 1.0 | 0.2 | 0.1 |

| Edotreotide (DOTATOC) | 2.1 | 18 | 11 |

| DOTATATE | 0.2 | 7.1 | 2.4 |

Table 1: Comparative IC50 Values of Somatostatin Analogues at Human SSTR Subtypes. This table presents the half-maximal inhibitory concentration (IC50) in nanomolars (nM), illustrating the potency of each analogue in displacing a radiolabeled ligand from the respective receptor subtype.

| Compound | hSSTR2 (Ki nM) | hSSTR3 (Ki nM) | hSSTR5 (Ki nM) |

| Octreotide | 0.3 - 1.5 | >100 | 6 - 20 |

| Lanreotide | 0.9 - 2.5 | 8 - 40 | 4 - 15 |

| Pasireotide (SOM230) | 0.8 - 2.0 | 0.1 - 0.5 | 0.05 - 0.2 |

Table 2: Inhibition Constants (Ki) of Selected Somatostatin Analogues. This table provides the inhibition constant (Ki) in nanomolars (nM), which represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium.

Experimental Protocols

Detailed methodologies are essential for the rigorous investigation of somatostatin analogues. The following sections provide step-by-step protocols for key experiments in this field of research.

Competitive Radioligand Binding Assay

This protocol outlines the procedure for determining the binding affinity of a non-radiolabeled somatostatin analogue by measuring its ability to compete with a radiolabeled ligand for binding to SSTRs expressed on cell membranes.[1][2][3][4]

1. Membrane Preparation:

- Culture cells expressing the desired SSTR subtype (e.g., CHO-K1 or HEK293 cells stably transfected with the human SSTR2, SSTR3, or SSTR5 gene).

- Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

- Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

- Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

- Wash the membrane pellet with fresh buffer and resuspend it in an appropriate assay buffer.

- Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA assay).

2. Binding Assay:

- In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [125I]-Tyr11-SRIF-14 or [111In]-DTPA-octreotide) to each well.

- Add increasing concentrations of the unlabeled somatostatin analogue (competitor) to the wells.

- To determine non-specific binding, add a high concentration of the unlabeled native somatostatin to a set of control wells.

- Initiate the binding reaction by adding the prepared cell membranes to each well.

- Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific duration to allow the binding to reach equilibrium (e.g., 60-120 minutes).

3. Separation and Quantification:

- Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

- Wash the filters rapidly with ice-cold wash buffer to remove any unbound radioligand.

- Measure the radioactivity retained on the filters using a gamma or scintillation counter.

4. Data Analysis:

- Subtract the non-specific binding from the total binding to obtain the specific binding for each concentration of the competitor.

- Plot the specific binding as a percentage of the maximum specific binding against the logarithm of the competitor concentration.

- Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the somatostatin analogue.

- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

In Vivo Imaging with Radiolabeled Somatostatin Analogues

This protocol describes the general workflow for non-invasive imaging of SSTR-expressing tumors in animal models using a radiolabeled somatostatin analogue and a preclinical imaging modality such as SPECT/CT or PET/CT.[5]

1. Animal Model Preparation:

- Establish a tumor xenograft model by subcutaneously or orthotopically implanting SSTR-positive cancer cells (e.g., AR42J, NCI-H69, or transfected cell lines) into immunocompromised mice.

- Allow the tumors to grow to a suitable size for imaging (typically 100-500 mm³).

2. Radiotracer Preparation and Administration:

- Prepare the radiolabeled somatostatin analogue (e.g., [111In]-pentetreotide for SPECT or [68Ga]-DOTATATE for PET) according to established radiolabeling protocols.

- Perform quality control to ensure high radiochemical purity.

- Anesthetize the tumor-bearing animal.

- Administer a known amount of the radiotracer to the animal, typically via intravenous injection.

3. Imaging Acquisition:

- At a predetermined time point post-injection (e.g., 1, 4, 24, and 48 hours), place the anesthetized animal in the imaging gantry of the SPECT/CT or PET/CT scanner.

- Acquire whole-body or targeted images. The CT component provides anatomical reference images.

4. Image Analysis and Quantification:

- Reconstruct the SPECT or PET images and co-register them with the CT images.

- Draw regions of interest (ROIs) over the tumor and various organs (e.g., kidneys, liver, spleen, and muscle) on the fused images.

- Quantify the radioactivity concentration within each ROI.

- Express the tumor uptake as a percentage of the injected dose per gram of tissue (%ID/g) or as the standardized uptake value (SUV).

- Calculate tumor-to-background ratios (e.g., tumor-to-muscle ratio) to assess the imaging contrast.

Signaling Pathways and Visualizations

Upon binding to their cognate receptors, somatostatin analogues trigger a cascade of intracellular signaling events that ultimately lead to their diverse biological effects, including inhibition of hormone secretion, anti-proliferative effects, and induction of apoptosis. These effects are primarily mediated through the activation of inhibitory G-proteins (Gi/o). The following diagrams, created using the Graphviz DOT language, illustrate the key signaling pathways associated with SSTR2, SSTR3, and SSTR5.

SSTR2 Signaling Pathway. This diagram illustrates the primary signaling cascades initiated by the activation of SSTR2.

SSTR3 Signaling Pathway. This diagram highlights the key signaling events following SSTR3 activation, particularly its role in apoptosis.

SSTR5 Signaling Pathway. This diagram outlines the major signaling pathways modulated by SSTR5 activation.

Somatostatin Analogue Research Workflow. A logical workflow for the preclinical evaluation of novel somatostatin analogues.

References

Depreotide for In Vitro Somatostatin Receptor Characterization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Depreotide is a synthetic analogue of somatostatin, a naturally occurring peptide hormone that regulates a wide range of physiological processes. Like somatostatin, this compound exerts its effects by binding to somatostatin receptors (SSTRs), which are a family of five G-protein coupled receptors (GPCRs) designated SSTR1 through SSTR5. This compound exhibits a high affinity for SSTR subtypes 2, 3, and 5, making it a valuable tool for the in vitro characterization of these receptors.[1] This technical guide provides an in-depth overview of the use of this compound in various in vitro assays to delineate the binding, signaling, and functional characteristics of somatostatin receptors.

Data Presentation: this compound Binding Affinity

For the radiolabeled form, 99mTc-depreotide, dissociation constant (Kd) values have been determined in different cell lines, providing insights into its binding characteristics.

| Cell Line | Receptor Expression | Kd (nM) for 99mTc-Depreotide | Reference |

| T47D (ER+) | High SSTR2 and SSTR5 | 13 | [2] |

| ZR75-1 (ER+) | High SSTR2 and SSTR5 | 7 | [2] |

| MDA MB231 (ER-) | SSTR+ | 4 | [2] |

ER: Estrogen Receptor; SSTR: Somatostatin Receptor

It is important to note that binding affinities can vary depending on the experimental conditions, such as the radioligand used, the cell type or membrane preparation, and the assay buffer composition. For rigorous characterization, it is recommended to determine the binding affinity of this compound under the specific conditions of your experimental setup.

Experimental Protocols

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for SSTR subtypes by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

-

Cell Membranes: Membranes prepared from cell lines stably expressing a single human SSTR subtype (SSTR1, SSTR2, SSTR3, SSTR4, or SSTR5).

-

Radioligand: A radiolabeled somatostatin analogue with known high affinity for the SSTR subtype of interest (e.g., [125I-Tyr11]-Somatostatin-14 or a subtype-selective radioligand).

-

Unlabeled this compound: A stock solution of known concentration.

-

Binding Buffer: Typically 50 mM HEPES, pH 7.4, containing 5 mM MgCl2, 1 mg/mL bovine serum albumin (BSA), and a protease inhibitor cocktail.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass Fiber Filters: Pre-treated with a blocking agent like polyethyleneimine (PEI) to reduce non-specific binding.

-

Scintillation Counter and Scintillation Fluid .

Procedure:

-

Incubation: In a 96-well plate, combine cell membranes (typically 20-50 µg of protein), a fixed concentration of the radioligand (usually at or below its Kd value), and a range of concentrations of unlabeled this compound.

-

Equilibration: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (typically 30-60 minutes).

-

Filtration: Rapidly filter the incubation mixture through the glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow of a cAMP functional assay.

Receptor Internalization Assay

This assay visualizes and quantifies the process of receptor endocytosis upon agonist binding. It can be performed using various techniques, including fluorescence microscopy with fluorescently labeled ligands or antibodies, or by measuring the loss of cell surface receptors.

Materials:

-

Cell Line: A cell line expressing the SSTR subtype of interest, preferably with a fluorescent tag (e.g., GFP-tagged SSTR).

-

This compound: A stock solution of known concentration.

-

Fluorescence Microscope or High-Content Imaging System .

-

Image Analysis Software .

Procedure:

-

Cell Culture: Culture the fluorescently tagged SSTR-expressing cells on glass-bottom dishes or plates suitable for imaging.

-

Treatment: Treat the cells with this compound at a desired concentration. Include a vehicle-treated control.

-

Time-Lapse Imaging: Acquire images at different time points (e.g., 0, 15, 30, 60 minutes) to monitor the redistribution of the fluorescently tagged receptor from the cell membrane to intracellular compartments (endosomes).

-

Image Analysis: Quantify the internalization by measuring the fluorescence intensity in the intracellular vesicles compared to the plasma membrane. This can be done using image analysis software to define regions of interest.

-

Data Analysis: Plot the percentage of internalized receptors over time to determine the kinetics of internalization. Dose-response curves can also be generated by treating cells with different concentrations of this compound for a fixed time.

Workflow for Receptor Internalization Assay

Caption: Workflow of a receptor internalization assay.

Signaling Pathways

This compound, by binding to SSTR2, SSTR3, and SSTR5, activates downstream signaling cascades that are primarily inhibitory in nature. The canonical pathway involves the inhibition of adenylyl cyclase and the modulation of ion channels.

SSTR2/SSTR5 Signaling Pathway

Activation of SSTR2 and SSTR5 by this compound leads to the inhibition of adenylyl cyclase through the activation of Gi proteins. This results in a decrease in intracellular cAMP levels. Additionally, the βγ subunits of the G-protein can directly modulate ion channels, such as activating potassium channels (leading to hyperpolarization) and inhibiting calcium channels, which collectively contribute to the inhibition of hormone secretion and cell proliferation.

Caption: SSTR2/SSTR5 signaling pathway activated by this compound.

SSTR3 Signaling Pathway

Similar to SSTR2 and SSTR5, SSTR3 activation by this compound also couples to Gi proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. SSTR3 has also been implicated in the activation of phosphotyrosine phosphatases (PTPs), which can dephosphorylate and inactivate signaling molecules involved in cell growth and proliferation.

Caption: SSTR3 signaling pathway activated by this compound.

Conclusion

This compound serves as a potent and selective tool for the in vitro characterization of somatostatin receptors, particularly SSTR2, SSTR3, and SSTR5. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to design and execute studies aimed at understanding the intricate roles of these receptors in health and disease. The quantitative data, while requiring further comprehensive characterization for unlabeled this compound, underscores its utility in targeted receptor studies. This technical guide provides a solid foundation for drug development professionals and scientists working to leverage the therapeutic potential of modulating somatostatin receptor activity.

References

An In-Depth Technical Guide to the Cellular Uptake Mechanisms of Depreotide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular uptake mechanisms of Depreotide, a synthetic somatostatin analog. This compound, which is often radiolabeled with technetium-99m (⁹⁹ᵐTc) for imaging purposes, plays a significant role in the diagnosis of somatostatin receptor-expressing tumors. Understanding its cellular uptake is crucial for optimizing its clinical use and for the development of novel targeted therapies. This document details the quantitative aspects of this compound's interaction with its target receptors, provides in-depth experimental protocols for its study, and visualizes the key cellular pathways involved.

Quantitative Data on this compound Cellular Uptake

The cellular uptake of this compound is a multifaceted process initiated by its binding to specific somatostatin receptors (SSTRs) on the cell surface. This compound exhibits a high affinity for SSTR subtypes 2, 3, and 5.[1] The following tables summarize the available quantitative data on the binding affinity and uptake kinetics of ⁹⁹ᵐTc-Depreotide in various cancer cell lines.

| Parameter | Cell Line | Value | Reference |

| Binding Affinity (Kd) | T47D (human breast cancer) | 13 nM | [2] |

| ZR-75-1 (human breast cancer) | 7 nM | [2] | |

| MDA-MB-231 (human breast cancer) | 4 nM | [2] |

Table 1: Binding Affinity of ⁹⁹ᵐTc-Depreotide in Human Cancer Cell Lines. This table presents the dissociation constant (Kd), a measure of binding affinity, of ⁹⁹ᵐTc-Depreotide to different breast cancer cell lines. Lower Kd values indicate higher binding affinity.

| Parameter | Cell Line | Value | Reference |

| Time to Maximum Uptake | A549 (human non-small cell lung cancer) | 60 minutes | [3] |

| Retention Half-Time | A549 (human non-small cell lung cancer) | 48 minutes | |

| Percentage of Internalization at 60 min | A549 (human non-small cell lung cancer) | Increased with time (specific percentage not stated) |

Table 2: Uptake and Retention Kinetics of ⁹⁹ᵐTc-Depreotide. This table summarizes the kinetic parameters of ⁹⁹ᵐTc-Depreotide uptake and retention in the A549 human non-small cell lung cancer cell line.

Core Cellular Uptake Mechanism: Receptor-Mediated Endocytosis

The primary mechanism for the cellular internalization of this compound is receptor-mediated endocytosis, a process initiated by the binding of the ligand (this compound) to its specific cell surface receptors (SSTR2, SSTR3, and SSTR5). This interaction triggers the clustering of the ligand-receptor complexes into clathrin-coated pits. These pits then invaginate and pinch off from the plasma membrane to form clathrin-coated vesicles, which transport this compound into the cell.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the cellular uptake of this compound.

Radioligand Binding Assay

This protocol determines the binding affinity of radiolabeled this compound to its receptors on cancer cells.

Materials:

-

⁹⁹ᵐTc-Depreotide

-

Cancer cell line expressing SSTRs (e.g., T47D, A549)

-

Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors)

-

Wash buffer (ice-cold PBS)

-

Unlabeled this compound or octreotide (for competition assay)

-

Multi-well plates (24- or 96-well)

-

Gamma counter

Procedure:

-

Cell Seeding: Seed the cells in multi-well plates and culture until they reach 80-90% confluency.

-

Preparation: Wash the cells twice with ice-cold PBS.

-

Incubation: Add binding buffer containing a fixed concentration of ⁹⁹ᵐTc-Depreotide to each well. For competition experiments, add increasing concentrations of unlabeled this compound.

-

Equilibrium: Incubate the plates at 37°C for 60 minutes to allow binding to reach equilibrium.

-

Washing: Aspirate the incubation medium and wash the cells three times with ice-cold wash buffer to remove unbound radioligand.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 1N NaOH).

-

Quantification: Collect the cell lysates and measure the radioactivity using a gamma counter.

-

Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled this compound) from the total binding. Calculate the dissociation constant (Kd) and the maximum number of binding sites (Bmax) using Scatchard analysis.

Cellular Internalization Assay

This assay quantifies the amount of radiolabeled this compound that is internalized by the cells.

Materials:

-

Same as for the Radioligand Binding Assay

-

Acid wash buffer (e.g., 0.2 M acetic acid in saline, pH 2.5)

Procedure:

-

Incubation: Perform the incubation step as described in the binding assay (Procedure step 3).

-

Time Course: Incubate the cells for various time points (e.g., 5, 15, 30, 60, 120 minutes) at 37°C.

-

Surface-Bound Ligand Removal: At each time point, aspirate the medium and wash the cells with ice-cold PBS. Then, add the acid wash buffer and incubate for 5-10 minutes on ice to strip the surface-bound radioligand. Collect this fraction.

-

Internalized Ligand Quantification: Wash the cells again with ice-cold PBS. Lyse the cells and collect the lysate, which contains the internalized radioligand.

-

Radioactivity Measurement: Measure the radioactivity in both the acid wash fraction (surface-bound) and the cell lysate fraction (internalized) using a gamma counter.

-

Data Analysis: Express the internalized radioactivity as a percentage of the total cell-associated radioactivity (surface-bound + internalized). Plot the percentage of internalization over time to determine the internalization kinetics.

Signaling Pathways Activated by this compound

Upon binding of this compound to SSTR2, SSTR3, and SSTR5, several intracellular signaling cascades are initiated. These pathways are primarily mediated by G-proteins and lead to various cellular responses, including inhibition of adenylyl cyclase, modulation of ion channel activity, and activation of protein phosphatases.

SSTR2 Signaling Pathway

SSTR3 Signaling Pathway

SSTR5 Signaling Pathway

This technical guide provides a foundational understanding of the cellular uptake mechanisms of this compound. The presented data, protocols, and pathway diagrams are intended to serve as a valuable resource for researchers and professionals in the fields of oncology, nuclear medicine, and drug development, facilitating further investigation and the advancement of targeted cancer therapies.

References

- 1. Somatostatin receptor imaging of non-small cell lung cancer with 99mTc this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oestrogen-mediated regulation of somatostatin receptor expression in human breast cancer cell lines assessed with 99mTc-depreotide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. article.imrpress.com [article.imrpress.com]

Unveiling the Potential: A Technical Guide to the Non-Cancerous Applications of Depreotide in Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Depreotide, a synthetic somatostatin analog, has emerged as a valuable tool in research beyond its established role in oncology. This technical guide delves into the non-cancerous applications of this compound, with a primary focus on its utility in the imaging and investigation of inflammatory and infectious processes. By targeting somatostatin receptors (SSTRs) overexpressed on activated leukocytes, radiolabeled this compound provides a non-invasive window into the dynamics of the immune response in various pathological conditions. This document provides a comprehensive overview of the underlying mechanisms, detailed experimental protocols, quantitative binding data, and visualizations of key pathways and workflows to empower researchers in leveraging this compound for their scientific inquiries.

Introduction: The Somatostatin System and this compound

The biological effects of the neurohormone somatostatin are mediated by a family of five G-protein coupled receptors (GPCRs) designated as SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5. These receptors are expressed in various tissues and play a crucial role in regulating endocrine and exocrine secretions, neurotransmission, and cell proliferation. Notably, activated leukocytes, including lymphocytes and macrophages, exhibit a significant upregulation of SSTRs, particularly subtypes 2, 3, and 5.[1]

This compound is a synthetic peptide analog of somatostatin with a high affinity for SSTRs 2, 3, and 5.[1][2] This characteristic makes it an ideal candidate for targeting sites of inflammation and infection where these receptors are abundant. When labeled with a gamma-emitting radionuclide, such as Technetium-99m (99mTc), this compound enables in vivo visualization of these processes using Single Photon Emission Computed Tomography (SPECT).

Mechanism of Action in Non-Cancerous Conditions

The primary non-cancerous application of this compound lies in its ability to accumulate at sites of inflammation and infection. This accumulation is a direct consequence of its binding to SSTRs expressed on the surface of activated immune cells that infiltrate these areas.

Somatostatin Receptor Upregulation in Inflammation

During an inflammatory response, circulating leukocytes are recruited to the site of injury or infection. This activation process is accompanied by a significant increase in the expression of SSTRs on their cell surfaces. This physiological change provides a molecular target for this compound, allowing for the specific localization of the radiolabeled peptide.

Signaling Pathways in Leukocytes

Upon binding of this compound to SSTRs on leukocytes, a cascade of intracellular signaling events is initiated. While the precise downstream effects in the context of imaging are still under investigation, the activation of these GPCRs is known to modulate cellular functions such as migration, adhesion, and cytokine release. In T-lymphocytes, for instance, SSTR2 and SSTR3 activation has been shown to enhance adhesion to extracellular matrix components like fibronectin.[3] Furthermore, the SSTR2-somatostatin axis plays a role in T cell progenitor homing.[4]

Figure 1: Simplified signaling pathway of this compound in leukocytes.

Quantitative Data: Binding Affinity of this compound

The efficacy of this compound as an imaging agent is fundamentally linked to its binding affinity for the target SSTR subtypes. The following table summarizes the available quantitative data for somatostatin analogs, which are structurally similar to this compound and provide a reasonable approximation of its binding profile. The data is presented as the 50% inhibitory concentration (IC50), with lower values indicating higher binding affinity.

| Somatostatin Receptor Subtype | Binding Affinity (IC50, nM) of Octreotide |

| SSTR1 | >1000 |

| SSTR2 | 0.2 - 2.5 |

| SSTR3 | Low affinity |

| SSTR4 | >100 |

| SSTR5 | Lower affinity than SSTR2 |

| Note: Data is for Octreotide, a closely related somatostatin analog. Specific IC50 values for this compound may vary. |

Key Non-Cancerous Research Applications

The ability of radiolabeled this compound to visualize inflammation has opened up numerous avenues for research in non-cancerous pathologies.

Infectious Diseases

99mTc-Depreotide scintigraphy has proven to be a valuable tool in the diagnosis and monitoring of various infectious diseases.

-

Osteomyelitis: this compound imaging can accurately localize bone infections, demonstrating high sensitivity in detecting active osteomyelitis.

-

Soft Tissue Infections: It can delinate the precise focus of infection in soft tissues.

Inflammatory Disorders

This compound imaging is being explored for its utility in a range of chronic inflammatory conditions.

-

Rheumatoid Arthritis: Studies have shown that 99mTc-Depreotide accumulates in inflamed joints, offering a potential method for assessing disease activity.

-

Myocarditis: this compound SPECT/CT has been used to visualize myocardial inflammation, supporting the clinical diagnosis of myocarditis of various etiologies.

-

Inflammatory Bowel Disease (IBD): While still an area of active research, the principle of targeting SSTRs on infiltrating leukocytes holds promise for imaging the extent and activity of inflammation in Crohn's disease and ulcerative colitis.

Experimental Protocols

The successful application of this compound in research hinges on robust and reproducible experimental protocols. This section provides a detailed methodology for the preparation and use of 99mTc-Depreotide for in vivo imaging.

Radiolabeling of this compound with 99mTc

The labeling of this compound with 99mTc is a critical step that requires careful adherence to established procedures to ensure high radiochemical purity.

Materials:

-

This compound kit (containing this compound, stannous chloride, and other excipients)

-

Sodium pertechnetate (Na99mTcO4) from a 99Mo/99mTc generator

-

Sterile, pyrogen-free saline

-

Lead-shielded vial

Procedure:

-

Elution of 99mTc: Elute the 99Mo/99mTc generator with sterile saline to obtain Na99mTcO4. The activity of the eluate should be assayed in a dose calibrator.

-

Reconstitution of this compound Kit: Aseptically add the required amount of Na99mTcO4 (typically 555-740 MBq) to the vial containing the this compound lyophilized powder.

-

Incubation: Gently swirl the vial to dissolve the powder. Allow the mixture to incubate at room temperature for a specified period (typically 10-20 minutes) to allow for the labeling reaction to complete. Optimal labeling with 99mTc has been reported to occur at a pH lower than 6.0 and at temperatures below 15°C.

-

Quality Control: Before administration, it is imperative to perform quality control to determine the radiochemical purity of the 99mTc-Depreotide.

Quality Control of 99mTc-Depreotide

Radiochemical purity is assessed to ensure that the majority of the radioactivity is bound to the this compound peptide and not present as free pertechnetate or other impurities. Instant thin-layer chromatography (ITLC) is a commonly used method.

Materials:

-

ITLC strips (e.g., silica gel-impregnated glass fiber)

-

Solvents (e.g., acetone, saline)

-

A chromatography developing tank

-

A radioactivity detector (e.g., gamma counter, dose calibrator with a strip reader)

Procedure:

-

Spotting: Apply a small spot of the prepared 99mTc-Depreotide solution onto the origin of two ITLC strips.

-

Development:

-

Place one strip in a developing tank containing acetone. In this system, free pertechnetate (99mTcO4-) will migrate with the solvent front (Rf = 1.0), while 99mTc-Depreotide and reduced/hydrolyzed technetium (99mTcO2) will remain at the origin (Rf = 0).

-

Place the second strip in a developing tank containing saline. In this system, both 99mTc-Depreotide and free pertechnetate will migrate with the solvent front (Rf = 1.0), while 99mTcO2 will remain at the origin (Rf = 0).

-

-

Analysis: After the solvent front has reached a sufficient height, remove the strips and allow them to dry. Measure the radioactivity distribution on each strip using a suitable detector.

-

Calculation of Radiochemical Purity:

-

% Free 99mTcO4- = (Activity at Rf 1.0 in acetone) / (Total activity) x 100

-

% 99mTcO2 = (Activity at Rf 0 in saline) / (Total activity) x 100

-

% 99mTc-Depreotide = 100% - (% Free 99mTcO4-) - (% 99mTcO2)

-

A radiochemical purity of >90% is generally considered acceptable for clinical and research use.

-

In Vivo Imaging with 99mTc-Depreotide SPECT/CT

SPECT combined with Computed Tomography (CT) provides both functional and anatomical information, allowing for precise localization of this compound uptake.

Patient/Animal Preparation:

-

No specific patient preparation such as fasting is typically required.

-

Ensure adequate hydration.

Administration:

-

Administer 555-740 MBq of 99mTc-Depreotide intravenously.

Image Acquisition:

-

Timing: Imaging is typically performed 2-4 hours post-injection.

-

Instrumentation: A dual-head SPECT/CT gamma camera is used.

-

SPECT Parameters:

-

Energy peak: 140 keV with a 15-20% window.

-

Collimator: Low-energy, high-resolution (LEHR).

-

Acquisition mode: Step-and-shoot or continuous rotation.

-

Matrix size: 128x128 or 256x256.

-

Projections: 60-120 projections over 360 degrees.

-

Time per projection: 20-30 seconds.

-

-

CT Parameters:

-

A low-dose CT scan is acquired for attenuation correction and anatomical localization.

-

Typical parameters: 120 kVp, 30-50 mAs.

-

-

Image Reconstruction:

-

SPECT data is reconstructed using an iterative algorithm (e.g., Ordered Subsets Expectation Maximization - OSEM) with attenuation correction based on the CT data.

-

The reconstructed SPECT and CT images are then fused for interpretation.

-

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow from the preparation of 99mTc-Depreotide to the final image analysis.

Figure 2: Experimental workflow for 99mTc-Depreotide imaging.

Logical Relationship of this compound in Inflammation Imaging

The following diagram illustrates the logical relationship between the components involved in this compound-based inflammation imaging.

Figure 3: Logical relationship in this compound inflammation imaging.

Conclusion and Future Directions

This compound has demonstrated significant potential as a research tool for the non-invasive imaging of non-cancerous inflammatory and infectious diseases. Its ability to target upregulated somatostatin receptors on activated leukocytes provides a specific mechanism for visualizing the immune response in vivo. The detailed protocols and data presented in this guide are intended to facilitate the adoption and standardization of this compound-based imaging in preclinical and clinical research settings.

Future research in this area may focus on:

-

Expanding the application of this compound imaging to a wider range of inflammatory and autoimmune disorders.

-

Developing quantitative SPECT/CT methods to more accurately assess the intensity of inflammation and monitor response to therapy.

-

Investigating the therapeutic potential of SSTR-targeting peptides in non-cancerous inflammatory conditions.

By providing a deeper understanding of the in vivo dynamics of inflammation, this compound research promises to contribute to the development of novel diagnostic and therapeutic strategies for a variety of debilitating non-cancerous diseases.

References

- 1. 99mTc-depreotide in the evaluation of bone infection and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Somatostatin receptor imaging of non-small cell lung cancer with 99mTc this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Somatostatin receptor (SSTR) expression and function in normal and leukaemic T-cells. Evidence for selective effects on adhesion to extracellular matrix components via SSTR2 and/or 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An SSTR2–somatostatin chemotactic axis drives T cell progenitor homing to the intestines | Semantic Scholar [semanticscholar.org]

A Technical Guide to Depreotide for the Identification of Novel Somatostatin Receptor-Positive Tissues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Depreotide is a synthetic peptide analogue of somatostatin engineered for high-affinity binding to specific somatostatin receptor (SSTR) subtypes. Its favorable pharmacokinetic profile and ability to be radiolabeled, typically with Technetium-99m (99mTc), have established it as a valuable tool in nuclear medicine for the in vivo identification and characterization of SSTR-positive tissues. This technical guide provides an in-depth overview of this compound, focusing on its binding characteristics, the experimental protocols for its use, and its application in identifying both well-established and novel SSTR-expressing tissues.

Binding Profile of this compound

This compound exhibits a strong and specific binding affinity for somatostatin receptor subtypes 2 (SSTR2), 3 (SSTR3), and 5 (SSTR5)[1]. This binding profile makes it a versatile agent for detecting a range of tissues that overexpress these particular receptor subtypes. The quantitative binding affinities, expressed as the dissociation constant (Kd), have been determined in various cell lines.

| Cell Line | Receptor Expression | This compound Kd (nM) | Reference |

| T47D (Breast Cancer) | SSTR2, SSTR5 (High) | 13 | |

| ZR75-1 (Breast Cancer) | SSTR2, SSTR5 (High) | 7 | |

| MDA MB231 (Breast Cancer) | SSTR positive | 4 |

Somatostatin Receptor Signaling Pathways

Upon binding of this compound to its target receptors (SSTR2, SSTR3, and SSTR5), a cascade of intracellular signaling events is initiated. These pathways are primarily mediated by G-proteins and result in a variety of cellular responses, including inhibition of hormone secretion, cell cycle arrest, and apoptosis.

SSTR2 Signaling Pathway

Activation of SSTR2 typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This in turn modulates the activity of protein kinase A (PKA) and downstream effectors. SSTR2 signaling can also influence ion channels, such as calcium and potassium channels, and activate phosphotyrosine phosphatases (PTPs), like SHP-1 and SHP-2. Furthermore, the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways can be modulated by SSTR2 activation, impacting cell growth and survival[2].

SSTR3 Signaling Pathway

Similar to SSTR2, SSTR3 activation is coupled to the inhibition of adenylyl cyclase via a Gi protein. SSTR3 signaling has been strongly linked to the induction of apoptosis. This pro-apoptotic effect can be mediated through various downstream effectors and is a key area of investigation for therapeutic applications. Constitutive, ligand-independent signaling of SSTR3 has also been observed, which can suppress hormone synthesis through cAMP/PKA-dependent mechanisms.

SSTR5 Signaling Pathway

SSTR5 signaling also involves the inhibition of adenylyl cyclase. It plays a significant role in regulating hormone secretion, particularly in the pituitary gland. The downstream signaling of SSTR5 can be complex and may involve interactions with other SSTR subtypes, leading to modulation of cellular responses. The C-terminal region of SSTR5 is crucial for its interaction with adenylyl cyclase and for mediating receptor desensitization and internalization.

Experimental Protocols

The following sections detail standardized protocols for the use of this compound in experimental settings.

Radiolabeling of this compound with Technetium-99m

This protocol describes a common method for the radiolabeling of this compound for in vitro and in vivo applications.

Materials:

-

Lyophilized this compound kit

-

Sterile, non-pyrogenic 99mTc-pertechnetate solution

-

Lead-shielded vial

-

Syringes and needles

Procedure:

-

Allow the this compound vial to reach room temperature.

-

Aseptically add the desired amount of 99mTc-pertechnetate (typically up to 100 mCi in 1-3 mL) to the vial.

-

Gently swirl the vial to ensure complete dissolution of the lyophilized powder.

-

Incubate the mixture at room temperature for a specified time (e.g., 10-20 minutes), as per the manufacturer's instructions.

-

Perform quality control using instant thin-layer chromatography (ITLC) to determine the radiochemical purity. A radiochemical purity of >90% is generally required for clinical use.

-

The final preparation should be a clear, colorless solution, free of particulate matter.

In Vitro Saturation Binding Assay

This assay is used to determine the binding affinity (Kd) and receptor density (Bmax) of 99mTc-Depreotide in cells or tissue homogenates.

Materials:

-

SSTR-expressing cells (e.g., T47D, ZR75-1) or tissue homogenates

-

99mTc-Depreotide

-

Unlabeled ("cold") this compound

-

Binding buffer

-

Filtration apparatus (e.g., cell harvester)

-

Gamma counter

Procedure:

-

Prepare cell suspensions or membrane homogenates at a predetermined concentration.

-

Set up two sets of tubes: one for total binding and one for non-specific binding.

-

To the "total binding" tubes, add increasing concentrations of 99mTc-Depreotide.

-

To the "non-specific binding" tubes, add the same concentrations of 99mTc-Depreotide along with a saturating concentration of unlabeled this compound (e.g., 1 µM).

-

Add the cell suspension or membrane homogenate to all tubes.

-

Incubate at a specific temperature (e.g., 37°C) for a time sufficient to reach equilibrium.

-

Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Calculate specific binding by subtracting non-specific binding from total binding at each concentration.

-

Analyze the specific binding data using Scatchard analysis or non-linear regression to determine the Kd and Bmax values.

Preclinical SPECT/CT Imaging in Tumor-Bearing Mice

This protocol outlines the procedure for in vivo imaging of SSTR-positive tumors in a xenograft mouse model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

SSTR-positive tumor cells (e.g., AR42J, NCI-H69)

-

99mTc-Depreotide

-

Anesthesia (e.g., isoflurane)

-

Small animal SPECT/CT scanner

Procedure:

-

Implant SSTR-positive tumor cells subcutaneously into the flank of the mice.

-

Monitor tumor growth until tumors reach a suitable size for imaging (e.g., 100-200 mm³).

-

Administer a defined dose of 99mTc-Depreotide (e.g., 100-300 µCi) via tail vein injection.

-

At desired time points post-injection (e.g., 1, 4, and 24 hours), anesthetize the mice.

-

Position the mouse in the SPECT/CT scanner and acquire whole-body or targeted images.

-

SPECT parameters: Energy window centered at 140 keV, appropriate collimator for resolution and sensitivity, defined number of projections and acquisition time per projection.

-

CT parameters: Low-dose CT for anatomical co-registration and attenuation correction.

-

-

Reconstruct the SPECT and CT images using appropriate algorithms.

-

Fuse the SPECT and CT images for anatomical localization of tracer uptake.

-

Perform quantitative analysis by drawing regions of interest (ROIs) over the tumor and other organs to determine the percentage of injected dose per gram of tissue (%ID/g).

Identification of Novel SSTR-Positive Tissues with this compound

While this compound is well-established for imaging neuroendocrine tumors and lymphomas, its application is expanding to identify other SSTR-expressing tissues, some of which were not traditionally considered targets for somatostatin analogues.

Established Applications:

-

Neuroendocrine Tumors (NETs): this compound is highly effective in localizing primary and metastatic NETs, which typically have a high density of SSTR2.

-

Lung Cancer: It is used in the evaluation of solitary pulmonary nodules to differentiate between malignant and benign lesions.

-

Lymphoma: Both Hodgkin's and non-Hodgkin's lymphomas can express SSTRs, making them detectable with this compound imaging.

Novel and Emerging Applications:

-

Medullary Thyroid Carcinoma (MTC): While not all MTCs express SSTRs, a subset can be visualized with radiolabeled somatostatin analogues, offering a potential imaging and therapeutic target.

-

Merkel Cell Carcinoma: This is a rare and aggressive skin cancer of neuroendocrine origin that often expresses SSTRs, making it a candidate for this compound imaging.

-

Activated Macrophages: Recent studies have shown that activated macrophages can express SSTRs. This opens up the possibility of using this compound to image inflammatory processes, such as in rheumatoid arthritis and atherosclerosis. This represents a significant shift from oncology to inflammation imaging.

-

Esophageal Cancer: Preliminary studies have shown the feasibility of imaging esophageal adenocarcinoma with 99mTc-Depreotide, as these tumors can express SSTRs.

Conclusion

This compound is a powerful and versatile tool for the in vivo identification of SSTR-positive tissues. Its high affinity for SSTR2, SSTR3, and SSTR5, combined with the favorable imaging characteristics of 99mTc, allows for sensitive and specific detection of a growing list of tumors and other pathological conditions. The detailed experimental protocols provided in this guide offer a framework for researchers to utilize this compound in their own investigations, paving the way for further discoveries of novel SSTR-expressing tissues and the development of new diagnostic and therapeutic strategies.

References

Exploratory Studies on the Therapeutic Potential of Depreotide Conjugates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the therapeutic potential of Depreotide conjugates. This compound, a synthetic analog of somatostatin, offers a promising platform for targeted therapy due to its high affinity for somatostatin receptors (SSTRs) that are overexpressed on the surface of various tumor cells. By conjugating this compound to therapeutic agents, such as radionuclides or cytotoxic drugs, it is possible to selectively deliver these payloads to cancer cells, thereby enhancing their efficacy while minimizing off-target toxicity. This guide delves into the mechanism of action, therapeutic efficacy, and key experimental methodologies associated with the preclinical and clinical exploration of this compound conjugates.

Mechanism of Action: Targeting Somatostatin Receptors

This compound and its conjugates exert their therapeutic effect by targeting somatostatin receptors, primarily subtypes SSTR2, SSTR3, and SSTR5, which are frequently overexpressed in a variety of malignancies, including neuroendocrine tumors, small cell lung cancer, and breast cancer.[1] Upon binding to these G-protein coupled receptors, this compound can be internalized into the cancer cell, carrying with it a conjugated therapeutic payload.

The binding of a this compound conjugate to SSTRs triggers a cascade of intracellular signaling events that can independently contribute to an anti-tumor effect. This signaling is primarily mediated through the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels, in turn, affect downstream pathways, including the MAPK and PI3K/Akt signaling cascades, which are crucial for cell proliferation, survival, and angiogenesis. The activation of phosphatases, such as SHP-1, can also be induced, leading to the dephosphorylation and inactivation of key signaling proteins involved in cell growth. Ultimately, this can lead to cell cycle arrest and the induction of apoptosis.

Therapeutic Potential and Efficacy Data

The therapeutic utility of this compound conjugates has been explored using both radionuclides for radiotherapy and potent cytotoxic agents for targeted chemotherapy.

Radiolabeled this compound Conjugates

One of the most studied therapeutic applications involves the use of this compound as a carrier for radionuclides. The conjugate ¹⁸⁸Re-MAG3-depreotide has demonstrated significant anti-tumor activity in preclinical models of non-small cell lung cancer (NSCLC).[2] In vitro studies have shown that this conjugate can inhibit cell proliferation and invasion, as well as induce apoptosis.[2]

| In Vitro Efficacy of ¹⁸⁸Re-MAG3-depreotide in NSCLC Cell Lines | |

| Parameter | Result |

| Cell Lines | A549 and SPC-A1 |

| Apoptosis Rate (48h treatment) | 23.1% (A549), 22.6% (SPC-A1)[2] |

| Reduction in Cell Invasion | ~3-fold compared to control[2] |

| Inhibition of Proliferation (Day 6) | 50-60% |

In vivo studies in nude mice bearing NSCLC xenografts further confirmed the therapeutic potential of ¹⁸⁸Re-MAG3-depreotide, showing significant inhibition of tumor growth compared to control groups.

| In Vivo Efficacy of ¹⁸⁸Re-MAG3-depreotide in NSCLC Xenograft Model | |

| Parameter | Result |

| Treatment Group | 7.4 MBq ¹⁸⁸Re-MAG3-depreotide |

| Tumor Volume (Day 30) | 0.828 ± 0.058 cm³ |

| Control Group (Normal Saline) Tumor Volume (Day 30) | 1.921 ± 0.260 cm³ |

| Conclusion | Significant inhibition of tumor growth (P<0.05) |

This compound-Cytotoxic Drug Conjugates

While specific data on this compound conjugated to classic chemotherapeutic agents is limited, studies on other somatostatin analogs (SSAs) provide strong evidence for the potential of this approach. These conjugates leverage the high potency of cytotoxic drugs like doxorubicin and camptothecin, delivering them directly to SSTR-expressing tumor cells.

A notable example is the cytotoxic somatostatin analog AN-238, which consists of a superactive derivative of doxorubicin (2-pyrrolino-DOX) linked to the somatostatin analog RC-121. Preclinical studies have demonstrated the potent and targeted anti-tumor activity of AN-238 in various cancer models, including those resistant to conventional chemotherapy.

| In Vivo Efficacy of AN-238 (Doxorubicin-SSA Conjugate) in Various Cancer Models | |

| Cancer Model | Key Findings |

| Androgen-independent Prostate Cancer (Dunning R-3327-AT-1) | 85.9% reduction in tumor volume after 4 weeks at a non-toxic dose. |

| Non-Hodgkin's Lymphoma (RL and HT xenografts) | Significant tumor growth inhibition and prolonged tumor doubling time. |

| Endometrial Carcinoma (HEC-1A, RL-95-2, AN3CA xenografts) | Significant inhibition of tumor growth in models expressing MDR-1. |

| Colon Cancer (HCT-15 and HT-29 xenografts with mutant p53) | Inhibition of tumor growth, whereas the unconjugated drug had no effect. |

Similarly, camptothecin-SSA conjugates, such as JF-10-71 and JF-10-81, have shown significant inhibition of tumor growth in SSTR2-positive pancreatic and small cell lung cancer models.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the therapeutic potential of this compound conjugates.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (IC₅₀ and Kᵢ values) of a this compound conjugate to specific somatostatin receptor subtypes.

Materials:

-

Cell membranes from cell lines stably expressing a single SSTR subtype (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: A high-affinity radiolabeled somatostatin analog (e.g., [¹²⁵I-Tyr³]-Octreotide).

-

Competitor Ligand: Unlabeled this compound conjugate at a range of concentrations.

-

Assay Buffer: Typically Tris-HCl or HEPES buffer containing protease inhibitors and bovine serum albumin (BSA).

-

Wash Buffer: Ice-cold assay buffer.

-

Filtration apparatus with glass fiber filters.

-

Scintillation counter.

Method:

-

Incubation: A fixed concentration of the radioligand and a specific amount of cell membrane preparation are incubated in the assay buffer.

-

Increasing concentrations of the unlabeled this compound conjugate (competitor) are added to a series of tubes.

-

Non-specific binding is determined in a parallel set of tubes containing a high concentration of an unlabeled somatostatin analog.

-

The mixture is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 37°C).

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on each filter is measured using a scintillation counter.

-

Data Analysis: The percentage of specific binding of the radioligand is plotted against the logarithm of the competitor concentration. The IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding) is determined from the resulting sigmoidal curve. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

In Vitro Apoptosis Assay (Annexin V Staining and Flow Cytometry)

This assay quantifies the percentage of cells undergoing apoptosis after treatment with a this compound conjugate.

Materials:

-

Cancer cell line expressing SSTRs.

-

This compound conjugate.

-

Annexin V-FITC (or other fluorescent conjugate).

-

Propidium Iodide (PI) or other viability dye.

-

Binding Buffer.

-

Phosphate-Buffered Saline (PBS).

-

Flow cytometer.

Method:

-

Cell Culture and Treatment: Seed the cancer cells in culture plates and allow them to adhere.

-

Treat the cells with various concentrations of the this compound conjugate for a specified period (e.g., 48 hours). Include an untreated control group.

-

Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, use trypsin to detach them.

-

Wash the cells with cold PBS.

-

Staining: Resuspend the cells in Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for approximately 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the apoptosis rate induced by the this compound conjugate.

Mandatory Visualizations

Logical Relationship: Targeted Therapy with this compound Conjugates

Conclusion

This compound conjugates represent a highly promising strategy for the targeted therapy of cancers that overexpress somatostatin receptors. By combining the high receptor affinity and internalization properties of this compound with the potent therapeutic effects of radionuclides and cytotoxic drugs, these conjugates have the potential to significantly improve treatment outcomes. The preclinical data for both radiolabeled and cytotoxic drug-conjugated somatostatin analogs demonstrate substantial anti-tumor efficacy and a favorable safety profile. Further research and clinical development in this area are warranted to fully realize the therapeutic potential of this compound conjugates in oncology.

References

An In-depth Technical Guide to Depreotide and its Receptor Binding Profile

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Depreotide is a synthetic peptide analog of somatostatin with a notable affinity for specific somatostatin receptor subtypes (SSTRs), making it a valuable tool in diagnostic imaging, particularly when radiolabeled with technetium-99m (⁹⁹ᵐTc). This technical guide provides a comprehensive overview of this compound, focusing on its receptor binding characteristics, the experimental methodologies used for its evaluation, and the associated intracellular signaling pathways. While extensive data on a wide range of specific this compound derivatives is limited in publicly accessible literature, this guide establishes a foundational understanding by detailing the properties of this compound and contextualizing its profile with data from other well-characterized somatostatin analogs. This document is intended to serve as a core resource for researchers and professionals involved in the development of novel peptide-based diagnostics and therapeutics targeting somatostatin receptors.

Introduction to this compound

This compound is an oligopeptide that has been developed as a stable analog of the natural hormone somatostatin.[1] Its primary clinical application is in the form of ⁹⁹ᵐTc-depreotide (NeoSpect®), a radiopharmaceutical used for diagnostic imaging to identify malignant and inflammatory lesions that overexpress somatostatin receptors.[2][3] The utility of this compound in this capacity is directly linked to its binding affinity and selectivity for specific somatostatin receptor subtypes.

Somatostatin receptors are a family of G-protein coupled receptors (GPCRs) with five identified subtypes (SSTR1-5).[4] These receptors are expressed in various tissues and are often overexpressed in neuroendocrine tumors, making them attractive targets for both diagnosis and therapy. This compound has been shown to bind with high affinity to SSTR2, SSTR3, and SSTR5.

Receptor Binding Profile of this compound and Related Analogs

The efficacy of this compound as a targeting agent is defined by its binding affinity (often expressed as the inhibition constant, Ki, or the half-maximal inhibitory concentration, IC50) to the various somatostatin receptor subtypes. Lower Ki or IC50 values indicate a stronger binding affinity.

While specific data for a broad range of this compound derivatives is scarce, the table below summarizes the known receptor binding profile of this compound and includes data for other key somatostatin analogs for comparative purposes. This comparative data is essential for understanding the structure-activity relationships (SAR) within this class of peptides and for guiding the design of new derivatives with improved binding characteristics.

| Compound | SSTR1 (IC50/Ki, nM) | SSTR2 (IC50/Ki, nM) | SSTR3 (IC50/Ki, nM) | SSTR4 (IC50/Ki, nM) | SSTR5 (IC50/Ki, nM) |

| This compound | Low Affinity | High Affinity | High Affinity | Low Affinity | High Affinity |

| Octreotide | >1000 | 0.4 | 38 | >1000 | 9 |

| Lanreotide | 180 | 0.5 | 14 | 230 | 17 |

| Pasireotide | 9.3 | 1 | 1.5 | >100 | 0.16 |

| Somatostatin-14 | High Affinity | High Affinity | High Affinity | High Affinity | High Affinity |

Note: The term "High Affinity" for this compound is based on qualitative descriptions in the literature; specific quantitative values are not consistently reported across all subtypes. The data for other analogs are compiled from various sources and are intended for comparative illustration.

Experimental Protocols

The determination of receptor binding affinities is a critical step in the characterization of this compound and its potential derivatives. The following section outlines a standard experimental protocol for a competitive radioligand binding assay, a gold-standard method in this field.

Competitive Radioligand Binding Assay for Somatostatin Receptors

This assay measures the ability of an unlabeled compound (the "competitor," e.g., a this compound derivative) to displace a radiolabeled ligand with known high affinity for a specific somatostatin receptor subtype.

Objective: To determine the inhibition constant (Ki) of a test compound for SSTR2, SSTR3, and SSTR5.

Materials:

-

Cell Membranes: Membranes prepared from cell lines (e.g., CHO-K1 or HEK293) stably transfected to express a single subtype of the human somatostatin receptor.

-

Radioligand: A high-affinity, commercially available radiolabeled somatostatin analog, such as [¹²⁵I-Tyr¹¹]-Somatostatin-14 or [¹²⁵I-Tyr³]-Octreotide.

-

Test Compound: this compound or its derivatives, dissolved in an appropriate solvent and serially diluted.

-

Assay Buffer: 50 mM HEPES or Tris-HCl buffer (pH 7.4) containing 5 mM MgCl₂, 1 mM CaCl₂, 0.2% Bovine Serum Albumin (BSA), and a cocktail of protease inhibitors (e.g., aprotinin, leupeptin, pepstatin).

-

Wash Buffer: Ice-cold assay buffer.

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.

-

Scintillation Counter: For quantifying radioactivity.

Procedure:

-

Membrane Preparation:

-

Culture the transfected cells to confluence.

-

Harvest the cells and homogenize them in a cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA or Bradford assay).

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

A fixed amount of cell membrane preparation (typically 10-50 µg of protein).

-

A fixed concentration of the radioligand (usually at or below its Kd value).

-

Increasing concentrations of the unlabeled test compound.

-

-

Total Binding: Wells containing only membranes and radioligand.

-

Non-specific Binding: Wells containing membranes, radioligand, and a high concentration of unlabeled somatostatin-14 (e.g., 1 µM) to saturate all specific binding sites.

-

-

Incubation:

-